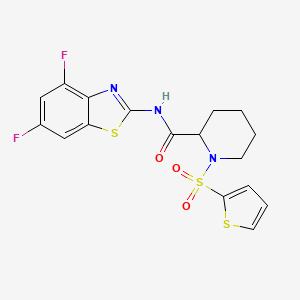

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide

Description

Properties

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N3O3S3/c18-10-8-11(19)15-13(9-10)27-17(20-15)21-16(23)12-4-1-2-6-22(12)28(24,25)14-5-3-7-26-14/h3,5,7-9,12H,1-2,4,6H2,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIGVNDCHPUVIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 4,6-difluorobenzothiazole, thiophene-2-sulfonyl chloride, and piperidine-2-carboxylic acid. The synthesis may involve steps such as:

Formation of Benzothiazole Derivative: Reacting 4,6-difluorobenzothiazole with suitable reagents to introduce functional groups.

Sulfonylation: Introducing the thiophene-2-sulfonyl group using thiophene-2-sulfonyl chloride under basic conditions.

Amidation: Coupling the sulfonylated intermediate with piperidine-2-carboxylic acid to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally or functionally related molecules, leveraging spectroscopic, synthetic, and purity data from the evidence.

Table 1: Structural and Functional Comparison

Key Observations

Unlike the 1,2,4-triazole-thiones in , the target lacks tautomeric equilibria but shares sulfonyl and aromatic motifs, which may confer similar stability under physiological conditions .

Synthetic Challenges: The fluorinated benzothiazole core likely requires specialized synthesis (e.g., halogenation or coupling reactions), contrasting with the Friedel-Crafts-derived phenylsulfonyl groups in . Impurities in piperidine-carboxamide derivatives (e.g., ’s Imp.

Spectroscopic Signatures :

- The target’s expected C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) IR bands align with hydrazinecarbothioamide derivatives (), suggesting similar electronic environments .

- Compared to compounds 7h and 7j (), the target’s NMR spectrum would likely show distinct aromatic proton shifts (δ 6.5–8.5 ppm) due to fluorine’s electron-withdrawing effects .

Purity and Analytical Data :

- While compounds like 7h and 7j achieve >95% HPLC purity, the target’s synthesis may require rigorous purification (e.g., column chromatography or recrystallization) to mitigate sulfonyl-related byproducts .

Pharmacological Implications

- Fluorination at the benzothiazole 4,6-positions could reduce metabolic degradation, as seen in fluorinated kinase inhibitors .

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety substituted with fluorine atoms and a piperidine ring linked to a thiophene sulfonyl group. The general synthetic route involves several steps:

- Formation of the Benzothiazole Ring : Typically achieved through cyclization reactions.

- Sulfonyl Group Attachment : The thiophene sulfonyl group is introduced via nucleophilic substitution.

- Final Carboxamide Formation : The carboxamide functionality is established through coupling reactions with appropriate carboxylic acids.

The biological activity of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide is primarily attributed to its interaction with specific molecular targets:

- Inhibition of Enzymes : The compound has shown inhibitory effects on key enzymes involved in various biological pathways, including those relevant to cancer and infectious diseases.

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains, including Mycobacterium tuberculosis .

Case Studies and Research Findings

- Anti-Tubercular Activity :

- Cytotoxicity Assessment :

- Enzyme Inhibition Studies :

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure Features | Biological Activity | Unique Properties |

|---|---|---|---|

| N-(4,6-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide | Chlorine instead of fluorine | Varies | Different reactivity due to chlorine |

| N-(4,6-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide | Methyl groups instead of fluorine | Varies | Altered lipophilicity |

| N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | Thiophene ring instead of furan | Potentially different activity | Changes in electronic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.